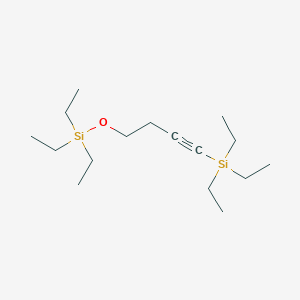
1-(2,4-Dimethylpentan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylpentan-3-yl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP belongs to the class of piperazine derivatives and is widely used as a nitrification inhibitor in agriculture.
Scientific Research Applications
1-(2,4-Dimethylpentan-3-yl)piperazine has been extensively studied for its potential applications in agriculture. It is commonly used as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. 1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria, which are responsible for converting ammonium to nitrate in the soil. By inhibiting the nitrification process, 1-(2,4-Dimethylpentan-3-yl)piperazine can increase the efficiency of nitrogen uptake by plants, leading to higher crop yields and reduced environmental pollution.
1-(2,4-Dimethylpentan-3-yl)piperazine has also been studied for its potential applications in medicine. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-(2,4-Dimethylpentan-3-yl)piperazine has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Mechanism of Action
1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria by binding to their enzymes and disrupting the nitrification process. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to have a low toxicity profile and is generally considered safe for use in agriculture. However, studies have shown that 1-(2,4-Dimethylpentan-3-yl)piperazine can cause changes in soil microbial communities, which may have long-term effects on soil health and nutrient cycling.
Advantages and Limitations for Lab Experiments
1-(2,4-Dimethylpentan-3-yl)piperazine is a relatively stable compound and can be easily synthesized in the lab. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine's potential effects on soil microbial communities may need to be taken into account when designing experiments.
Future Directions
There are several areas of research that could benefit from further investigation into 1-(2,4-Dimethylpentan-3-yl)piperazine. These include:
1. Developing new synthesis methods for 1-(2,4-Dimethylpentan-3-yl)piperazine that are more efficient and environmentally friendly.
2. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a drug delivery system for the treatment of neurological disorders.
3. Studying the long-term effects of 1-(2,4-Dimethylpentan-3-yl)piperazine on soil microbial communities and nutrient cycling.
4. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a biocide for the control of bacterial infections.
5. Developing new formulations of 1-(2,4-Dimethylpentan-3-yl)piperazine that are more soluble in water and easier to work with in lab experiments.
Conclusion:
1-(2,4-Dimethylpentan-3-yl)piperazine is a compound with significant potential in various fields, including agriculture and medicine. Its ability to inhibit nitrification in soil has led to its widespread use as a nitrification inhibitor, while its antimicrobial properties make it a promising candidate for the development of new drugs and biocides. Further research into 1-(2,4-Dimethylpentan-3-yl)piperazine's synthesis, mechanism of action, and potential applications could lead to new discoveries and innovations in these fields.
Synthesis Methods
1-(2,4-Dimethylpentan-3-yl)piperazine can be synthesized by reacting 1-bromo-2,4-dimethylpentane with piperazine in the presence of a base such as potassium carbonate. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 1-(2,4-Dimethylpentan-3-yl)piperazine as the final product.
properties
CAS RN |
178613-30-4 |
|---|---|
Product Name |
1-(2,4-Dimethylpentan-3-yl)piperazine |
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-(2,4-dimethylpentan-3-yl)piperazine |
InChI |
InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3 |
InChI Key |
GVJNBTSKKGNINR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
Canonical SMILES |
CC(C)C(C(C)C)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)

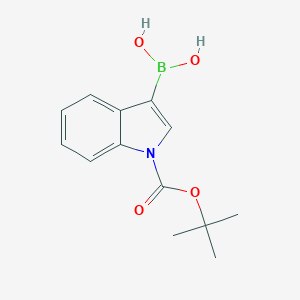
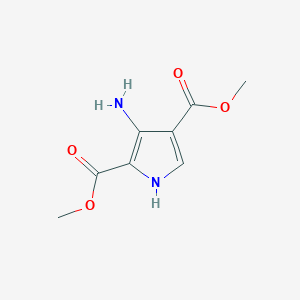
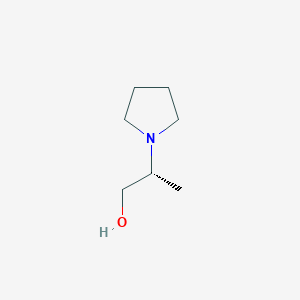
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
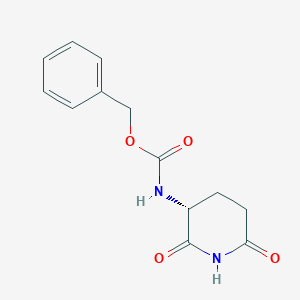
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
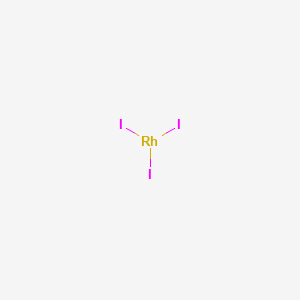
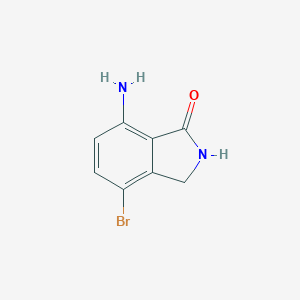
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)

